Cas no 1520764-57-1 ((3-fluoro-4-nitrophenyl)methyl(methyl)amine)

(3-Fluoro-4-nitrophenyl)methyl(methyl)amine is a fluorinated aromatic amine derivative with a nitro substituent, offering unique reactivity for synthetic applications. Its structure combines electron-withdrawing (fluoro, nitro) and electron-donating (methylamino) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and binding affinity in bioactive molecules, while the nitro group facilitates further functionalization via reduction or nucleophilic substitution. The methylamino moiety provides a handle for derivatization or coordination chemistry. This compound is particularly valuable in the design of kinase inhibitors, PET tracer precursors, and specialty fine chemicals. Its well-defined reactivity profile enables precise modifications for targeted molecular architectures.
(3-fluoro-4-nitrophenyl)methyl(methyl)amine structure
1520764-57-1 structure
商品名:(3-fluoro-4-nitrophenyl)methyl(methyl)amine
CAS番号:1520764-57-1
MF:C8H9FN2O2
メガワット:184.167665243149
CID:6064060
PubChem ID:80162464

(3-fluoro-4-nitrophenyl)methyl(methyl)amine 化学的及び物理的性質

名前と識別子

    • (3-fluoro-4-nitrophenyl)methyl(methyl)amine
    • 1520764-57-1
    • [(3-fluoro-4-nitrophenyl)methyl](methyl)amine
    • EN300-1849329
    • AKOS018724298
    • インチ: 1S/C8H9FN2O2/c1-10-5-6-2-3-8(11(12)13)7(9)4-6/h2-4,10H,5H2,1H3
    • InChIKey: NBJTXSNKPOJSMK-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)CNC)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 184.06480570g/mol
  • どういたいしつりょう: 184.06480570g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 57.8Ų

(3-fluoro-4-nitrophenyl)methyl(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1849329-0.05g
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine
1520764-57-1
0.05g
$612.0 2023-05-26
Enamine
EN300-1849329-0.5g
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine
1520764-57-1
0.5g
$699.0 2023-05-26
Enamine
EN300-1849329-10.0g
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine
1520764-57-1
10g
$3131.0 2023-05-26
Enamine
EN300-1849329-1g
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine
1520764-57-1
1g
$0.0 2023-09-19
Enamine
EN300-1849329-2.5g
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine
1520764-57-1
2.5g
$1428.0 2023-05-26
Enamine
EN300-1849329-5.0g
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine
1520764-57-1
5g
$2110.0 2023-05-26
Enamine
EN300-1849329-1.0g
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine
1520764-57-1
1g
$728.0 2023-05-26
Enamine
EN300-1849329-0.1g
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine
1520764-57-1
0.1g
$640.0 2023-05-26
Enamine
EN300-1849329-0.25g
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine
1520764-57-1
0.25g
$670.0 2023-05-26

(3-fluoro-4-nitrophenyl)methyl(methyl)amine 関連文献

(3-fluoro-4-nitrophenyl)methyl(methyl)amineに関する追加情報

Recent Advances in the Study of (3-fluoro-4-nitrophenyl)methyl(methyl)amine (CAS: 1520764-57-1) in Chemical Biology and Pharmaceutical Research

The compound (3-fluoro-4-nitrophenyl)methyl(methyl)amine (CAS: 1520764-57-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated and nitrated phenyl ring, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and targeted therapy. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, providing a foundation for further development and optimization.

One of the key areas of interest is the role of (3-fluoro-4-nitrophenyl)methyl(methyl)amine as a building block in the synthesis of more complex bioactive molecules. Researchers have demonstrated its utility in the development of novel kinase inhibitors, where the fluorine and nitro groups contribute to enhanced binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its incorporation into a series of compounds targeting tyrosine kinases, showing improved efficacy in preclinical models of cancer.

In addition to its synthetic applications, (3-fluoro-4-nitrophenyl)methyl(methyl)amine has been investigated for its direct biological activity. Recent findings suggest that it may act as a modulator of specific metabolic pathways, particularly those involving oxidative stress and inflammation. A study conducted by a team at the University of Cambridge revealed that derivatives of this compound exhibit potent anti-inflammatory effects in vitro and in vivo, potentially offering new therapeutic avenues for treating chronic inflammatory diseases.

Mechanistic studies have further elucidated the interactions of (3-fluoro-4-nitrophenyl)methyl(methyl)amine with biological targets. Nuclear magnetic resonance (NMR) and X-ray crystallography data have provided detailed insights into its binding modes, revealing how the fluorine and nitro substituents influence molecular recognition. These structural insights are critical for the rational design of next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Despite these advancements, challenges remain in the clinical translation of (3-fluoro-4-nitrophenyl)methyl(methyl)amine-based compounds. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further research. Ongoing studies are focusing on optimizing the chemical scaffold to overcome these limitations while retaining its desirable biological properties.

In conclusion, (3-fluoro-4-nitrophenyl)methyl(methyl)amine (CAS: 1520764-57-1) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for drug development. Future research should prioritize the exploration of its full therapeutic potential, addressing current limitations and expanding its applications in medicine.

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